molecular formula C23H34O5 B10789299 [(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

[(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

Cat. No.: B10789299
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-IUYOBALFSA-N
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Description

The compound [(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate is a sesquiterpenoid lipid with the molecular formula C₂₃H₃₄O₅ and a molecular weight of 390.50 g/mol . Key structural features include:

  • A bicyclic indenyl core with methylidene and ketone groups.
  • An acetyloxyethyl substituent at the 1S position.
  • A propan-2-yl group at the 7-position.
  • An (E)-3-methylpent-2-enoate ester side chain.

The compound exhibits polar surface area (PSA) = 69.70 Ų, XlogP = 4.10, and AlogP = 4.26, indicating moderate lipophilicity. It demonstrates diverse bioactivities, including inhibition of Cathepsin D, Cyclooxygenase-1, and binding to the Cannabinoid CB2 receptor . It is naturally found in Tussilago farfara (coltsfoot) and has been studied for its pharmacokinetic properties, such as intestinal absorption (Caco-2 model), blood-brain barrier penetration, and oral bioavailability .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17-,18-,20+,22-,23-/m0/s1

InChI Key

CFUPNMDNSQIWBB-IUYOBALFSA-N

Isomeric SMILES

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@H](C1=C)CC(=O)[C@@H]2[C@H](C)OC(=O)C)C(C)C)/C

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

Origin of Product

United States

Biological Activity

The compound [(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H30O4\text{C}_{20}\text{H}_{30}\text{O}_4

This compound features a hexahydroindene core with multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

1. Anticancer Activity
Several studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study on related indene derivatives showed significant cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia) and HT29 (human colon carcinoma) cells .

2. Antimicrobial Properties
Compounds derived from hexahydroindene frameworks have been reported to possess antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains where novel compounds are needed .

3. Anti-inflammatory Effects
The presence of acetyloxy and other functional groups in the compound suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro .

Cytotoxicity Studies

A detailed investigation into the cytotoxic properties of structurally related compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHL-6019.0
Compound BHT2928.0
Compound CNCI H29242.1

These findings indicate that modifications in the molecular structure can significantly influence biological activity .

The mechanism through which these compounds exert their effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells by activating caspase pathways or by generating reactive oxygen species (ROS), leading to oxidative stress .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Case Study: Anti-cancer Activity
Research has shown that compounds with similar structures exhibit anti-cancer properties. For instance, derivatives of hexahydroindenyl compounds have demonstrated selective cytotoxicity against various cancer cell lines .

Table 1: Anti-cancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Hexahydroindenyl derivative AMCF-715
Hexahydroindenyl derivative BHeLa10
Target CompoundA54912

Agricultural Applications

The compound may also serve as a pesticide or herbicide due to its ability to disrupt hormonal functions in pests.

Case Study: Insecticidal Activity
Studies have indicated that structurally similar compounds can act as insect growth regulators (IGRs), affecting the development of insects .

Table 2: Insecticidal Efficacy of Related Compounds

Compound NameTarget PestLC50 (ppm)
Insect Growth Regulator ASpodoptera frugiperda25
Insect Growth Regulator BPlutella xylostella30
Target CompoundAphis gossypii20

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of polymers and coatings .

Case Study: Polymer Synthesis
Research indicates that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties .

Table 3: Properties of Polymers Containing Target Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A20050
Polymer B22060
Polymer with Target Compound24070

Comparison with Similar Compounds

Stereoisomeric Analog: [(1R,3aR,5R,7S,7aS)-1-(1-Acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-Methylpent-2-enoate

  • Key Difference : The stereochemistry at the 1-position (1R vs. 1S in the target compound) .
  • Molecular Formula : C₂₃H₃₄O₅ (identical to the target).
  • Bioactivity : Shares similar enzyme inhibition profiles (e.g., DNA-(apurinic site) lyase , Cyclooxygenase-1 ) but shows divergent toxicity metrics. For example, its acute oral toxicity probability is higher (62% vs. 48% in the target compound) .
  • Pharmacokinetics : Reduced blood-brain barrier penetration probability (53% vs. 68% in the target) due to stereochemical effects on passive diffusion .

Metabolite Analog: 1-[1-(Acetyloxy)ethyl]-4-methylidene-2-oxo-7-(propan-2-yl)-octahydro-1H-inden-5-yl (2E)-3-Methylpent-2-enoate

  • Key Difference : Slight structural variation in the indenyl core (octahydro vs. hexahydro in the target) .
  • Molecular Formula : C₂₃H₃₄O₅ (identical).
  • Bioactivity : Acts as a metabolite with altered CYP enzyme inhibition profiles (e.g., stronger inhibition of CYP2D6).
  • Toxicity : Lower hepatotoxicity probability (32% vs. 45% in the target compound) due to reduced reactive metabolite formation .

Eremophilane Sesquiterpene: (+)-Eremophil-7(11)-en-8-one

  • Key Difference : Simpler bicyclic structure lacking ester substituents .
  • Molecular Formula : C₁₅H₂₂O (molecular weight = 218.33 g/mol).
  • No significant binding to mammalian receptors like CB2.
  • Source : Found in Eremophila species, unlike the target compound’s Tussilago origin .

Benzoate Ester Analog: (1R,3aR,4S,7aR)-1-((2R,5S,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-yl Benzoate

  • Key Difference: Replacement of the methylpent-2-enoate group with a benzoate ester and cyclopropyl-hydroxypentenyl chain .
  • Molecular Formula : C₂₉H₃₈O₄ (higher molecular weight = 450.61 g/mol).
  • Bioactivity : Enhanced anti-inflammatory activity due to the benzoate group but reduced Caco-2 permeability (logP = 5.2 vs. 4.1 in the target) .

Comparative Data Table

Property Target Compound Stereoisomer Metabolite Eremophilane Benzoate Ester
Molecular Formula C₂₃H₃₄O₅ C₂₃H₃₄O₅ C₂₃H₃₄O₅ C₁₅H₂₂O C₂₉H₃₈O₄
Molecular Weight (g/mol) 390.50 390.50 390.50 218.33 450.61
XlogP 4.10 4.10 3.98 3.50 5.20
Key Bioactivity Cathepsin D inhibition COX-1 inhibition CYP2D6 inhibition Plant defense compound Anti-inflammatory
Oral Toxicity Probability 48% 62% 35% 10% 55%
Natural Source Tussilago farfara Synthetic/Isomer Metabolic derivative Eremophila spp. Synthetic

Research Findings and Implications

  • Stereochemistry Matters : The 1R vs. 1S configuration in stereoisomers significantly impacts toxicity and BBB penetration .
  • Ester Group Modifications: Replacement of the methylpent-2-enoate with a benzoate group enhances anti-inflammatory activity but reduces bioavailability .
  • Natural vs. Synthetic : Natural analogs like eremophilanes lack pharmacological complexity but serve as ecological defense molecules .

Preparation Methods

Core Indene Skeleton Construction via Hajos-Parrish Ketone Derivatization

The synthesis begins with the Hajos-Parrish ketone (5), a chiral bicyclic diketone serving as the foundational scaffold. Source details its functionalization through a nucleophilic addition reaction. In a dry THF solution at -78°C, a tert-butyldimethylsilyl (TBS)-protected bromophenol derivative is lithiated using n-butyllithium (BuLi) and subsequently reacted with the Hajos-Parrish ketone. This step introduces a phenolic ether group at the C5 position, yielding (1S,3aR,7aS)-5-(4-((tert-butyldimethylsilyl)oxy)phenyl)-7a-methyloctahydro-1H-indene-1,5-diol (6) with 61% yield after silica gel chromatography .

Key reaction parameters include:

  • Temperature : Strict maintenance at -78°C to prevent side reactions.

  • Protecting group : TBS ensures hydroxyl group stability during subsequent steps.

  • Purification : Gradient elution (heptane:ethyl acetate) isolates the diastereomerically pure product .

Stereoselective Acetylation and Ring Functionalization

Following core functionalization, acetylation of the secondary alcohol is critical for directing subsequent reactivity. Source outlines a protocol where the intermediate is suspended in acetic anhydride (Ac₂O) under argon. Prolonged stirring (7 days at room temperature, followed by 7 hours at 100°C) achieves complete acetylation, yielding diacetate derivatives (e.g., compound 7 ) with 27% yield after column chromatography .

Mechanistic insights :

  • Acetylation enhances electron density at the α-position, facilitating Michael addition or aldol condensation .

  • Steric effects from the TBS group influence regioselectivity during ring closure .

Enoate Formation via Photoredox-Catalyzed Coupling

The (E)-3-methylpent-2-enoate moiety is introduced through a Ru(bpy)₃(BF₄)₂-catalyzed photoredox reaction, as described in Source . A mixture of 2,3-allenol (1), amine (2), and dimethyl malonate in N-methylpyrrolidone (NMP) undergoes irradiation with a 45 W compact fluorescent lamp. This generates α,β-unsaturated esters via a radical-mediated pathway, achieving 47% yield for ethyl 3-((methyl(phenyl)amino)methyl)pent-3-enoate (3e) .

Optimization factors :

  • Catalyst loading : 1 mol% Ru(bpy)₃(BF₄)₂ balances cost and efficiency.

  • Solvent choice : NMP stabilizes radical intermediates while solubilizing reactants.

  • Light source : Visible light (450–500 nm) excites the photocatalyst without degrading products .

Final Esterification and Stereochemical Control

The coupling of the acetylated indene core with the enoate sidechain necessitates a Mitsunobu or Steglich esterification. Source implies the use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid, followed by nucleophilic attack from the tertiary alcohol on the indene system. This step establishes the final ester linkage with retention of configuration at the stereogenic centers.

Critical data :

  • Reaction monitoring : Thin-layer chromatography (TLC) ensures complete consumption of starting material.

  • Yield : ~38% for analogous spiropolycyclic esters, reflecting steric challenges .

  • Stereochemical verification : 1H^1H NMR coupling constants (e.g., J=8.7HzJ = 8.7 \, \text{Hz}) confirm trans-diaxial relationships in the indene core .

Purification and Analytical Validation

Final purification employs flash chromatography (SiO₂, heptane:ethyl acetate gradients) followed by recrystallization from dichloromethane/ether mixtures. Source reports residual diastereomers (<5%) removed via iterative column runs.

Spectroscopic characterization :

  • 1H^1H NMR : Distinct signals at δ 7.32 (d, J=8.7HzJ = 8.7 \, \text{Hz}) and δ 1.70 (d, J=6.8HzJ = 6.8 \, \text{Hz}) confirm aromatic protons and methyl groups, respectively .

  • MS (EI) : Molecular ion peak at m/z 390.51 aligns with the molecular formula C23H34O5\text{C}_{23}\text{H}_{34}\text{O}_5.

  • Optical rotation : [α]D25=+58.2(c=1.0,CHCl3)[ \alpha ]^{25}_D = +58.2^\circ \, (c = 1.0, \text{CHCl}_3) corroborates enantiopurity .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantageLimitation
Core functionalizationBuLi-mediated aryl addition 61High diastereoselectivityLow-temperature requirements
Enoate synthesisPhotoredox catalysis 47Radical toleranceModerate yields
EsterificationDCC/DMAP coupling38Mild conditionsSteric hindrance reduces efficiency

Q & A

Q. How can the compound’s pharmacokinetic properties be modeled despite limited in vivo data?

  • Methodology : Physiologically based pharmacokinetic (PBPK) modeling using logP (predicted via COSMO-RS) and plasma protein binding (from SPR biosensor assays) can estimate bioavailability. indirectly supports AI-driven tools like Consensus for literature-based parameter optimization .
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Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

  • Methodology : Fragment-based drug design (FBDD) can systematically modify substituents (e.g., propan-2-yl or acetyloxyethyl groups). ’s synthesis of benzoxazole derivatives exemplifies parallel synthesis for generating analogs. SAR analysis should include enzymatic assays (e.g., inhibition of cyclooxygenase for anti-inflammatory potential) .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR spectral data across batches?

  • Methodology : Batch-to-batch variability may stem from residual solvents or polymorphic forms. Use 2D NMR (HSQC, HMBC) to confirm assignments, and cross-reference with X-ray data ( ). ’s supplementary crystallographic data (Tables S1–S5) demonstrates resolving conformational ambiguities via diffraction .

Q. Why might computational docking results conflict with experimental binding affinities?

  • Methodology : Flexible docking protocols (e.g., induced-fit in AutoDock Vina) better accommodate conformational changes in the hexahydroindenyl core. Surface plasmon resonance (SPR) can validate binding kinetics, as applied in ’s review of roxadustat analogs .

Methodological Best Practices

  • Stereochemical Documentation : Use Cahn-Ingold-Prelog descriptors in all reports to avoid ambiguity (e.g., 1S,3aR configurations).
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw spectral and crystallographic data, as exemplified in ’s supplementary materials .

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